Proflazepam
Overview
Description
Proflazepam is a benzodiazepine derivative known for its sedative, anticonvulsant, and muscle relaxant properties . It is chemically identified as 7-chloro-1-(2,3-dihydroxypropyl)-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one . This compound has been studied for its potential therapeutic effects and its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
Proflazepam can be synthesized through a multi-step process involving the reaction of 2-amino-5-chlorobenzophenone with glycine to form the intermediate 2-amino-5-chlorobenzophenone glycine . This intermediate is then cyclized to form the benzodiazepine ring structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific catalysts and solvents to facilitate the reactions and purification steps such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Proflazepam undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction of this compound can lead to the formation of its dihydro derivative.
Substitution: This compound can undergo substitution reactions, particularly at the chloro and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivative of this compound.
Reduction: Dihydro derivative of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Mechanism of Action
Proflazepam exerts its effects by binding to the benzodiazepine site on the GABA-A receptor, enhancing the inhibitory effects of GABA . This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability . The molecular targets include the alpha, beta, and gamma subunits of the GABA-A receptor .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its short-acting anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness of Proflazepam
This compound is unique due to its specific chemical structure, which includes a 2,3-dihydroxypropyl group and a fluorophenyl group . This structure contributes to its distinct pharmacological profile and its potential for specific therapeutic applications .
Properties
CAS No. |
52829-30-8 |
---|---|
Molecular Formula |
C18H16ClFN2O3 |
Molecular Weight |
362.8 g/mol |
IUPAC Name |
7-chloro-1-(2,3-dihydroxypropyl)-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C18H16ClFN2O3/c19-11-5-6-16-14(7-11)18(13-3-1-2-4-15(13)20)21-8-17(25)22(16)9-12(24)10-23/h1-7,12,23-24H,8-10H2 |
InChI Key |
RCDQRWWSKKYAJG-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CC(CO)O |
Canonical SMILES |
C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CC(CO)O |
Origin of Product |
United States |
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